![molecular formula C19H17FN2O5S B2655667 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941907-36-4](/img/structure/B2655667.png)
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide
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Overview
Description
This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is found in many natural products and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base with a suitable solvent at 30–100°C temperature . The synthesized compounds are then characterized by Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), elemental analysis, and mass spectroscopy studies .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is complex and unique. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives are complex. The reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides forms the benzofuran derivative . This reaction takes place in the presence of a base with a suitable solvent at 30–100°C temperature .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One study explored the pharmacokinetics and metabolism of a novel orexin receptor antagonist, highlighting the importance of understanding how drugs are processed in the body, which is crucial for drug design and therapeutic application (Renzulli et al., 2011).
Antiproliferative Activities
Research into the antiproliferative effects of sulfonamide derivatives, including those related to benzofuran carboxamide, indicates potential applications in cancer treatment. Studies have demonstrated that certain derivatives can exhibit significant activity against cancer cell lines, suggesting their potential use as anticancer agents (Mert et al., 2014).
Material Science
In the field of material science, compounds derived from or related to "3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide" have been used in the synthesis of polymers. These studies provide insights into the properties of novel polyamides, which could have applications in creating materials with specific thermal and physical characteristics (Hsiao et al., 2000).
Bioimaging
The development of fluorescence chemosensors based on phenoxazine and related compounds demonstrates the application of these molecules in bioimaging. These chemosensors can selectively detect ions like Cd2+ and CN−, with potential applications in environmental monitoring and biological studies. The ability of these sensors to function in live cells and organisms like zebrafish larvae highlights their utility in biological research (Ravichandiran et al., 2020).
Mechanism of Action
While the specific mechanism of action for “3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBQOKUVTZYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide |
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